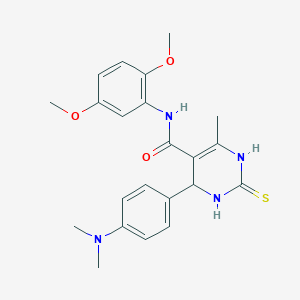

N-(2,5-dimethoxyphenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

N-(2,5-dimethoxyphenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative characterized by a carboxamide group at position 5, a thioxo group at position 2, and substituted aromatic rings at positions 4 and N-1. This compound shares structural similarities with other pyrimidine-based molecules, which are often explored for their biological potentials, including antimicrobial and antiviral activities .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3S/c1-13-19(21(27)24-17-12-16(28-4)10-11-18(17)29-5)20(25-22(30)23-13)14-6-8-15(9-7-14)26(2)3/h6-12,20H,1-5H3,(H,24,27)(H2,23,25,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBZMRDTRVQZIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)N(C)C)C(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(4-(dimethylamino)phenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its diverse biological activities. This article explores its pharmacological potential, specifically focusing on its antimicrobial, antitumor, and enzyme inhibitory properties.

Chemical Structure

The compound's structure can be summarized as follows:

- Molecular Formula : C20H24N4O3S

- Molecular Weight : 392.49 g/mol

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In a study conducted by Desai et al., various pyrimidine derivatives were synthesized and evaluated against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The presence of the methoxy group in the structure was noted to enhance antimicrobial activity significantly .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-(2,5-dimethoxyphenyl)... | C. albicans | 8 µg/mL |

Antitumor Activity

The compound has also been evaluated for its potential antitumor effects. A study highlighted that certain thioxo-pyrimidine derivatives could inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. The compound exhibited an IC50 value indicating significant inhibition of TP activity, suggesting its potential as an antitumor agent .

Table 2: Thymidine Phosphorylase Inhibition

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(2,5-dimethoxyphenyl)... | 303.5 ± 0.42 | Non-competitive inhibitor |

| Compound C | 41.0 ± 1.63 | Competitive inhibitor |

Enzyme Inhibition

The biological activity of the compound extends to enzyme inhibition beyond thymidine phosphorylase. In vitro studies have demonstrated that the compound inhibits various enzymes involved in metabolic pathways, contributing to its therapeutic potential in treating metabolic disorders.

Case Studies

- Study on Antimicrobial Efficacy : A case study involving the application of the compound against clinical isolates of bacteria demonstrated a marked reduction in bacterial load when treated with the compound at varying concentrations.

- Antitumor Effects in Vivo : An animal model study evaluated the antitumor effects of the compound on xenografts implanted in mice. Results indicated a significant reduction in tumor size compared to control groups treated with placebo.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key attributes:

Key Structural and Functional Insights:

Methoxy group positioning (2,5- vs. 2,4-dimethoxy) alters steric and electronic profiles. For example, 2,5-dimethoxy substitution may improve π-π stacking in receptor binding compared to 2,4-isomers .

Functional Group Impact :

- Carboxamide vs. Ester : The carboxamide group in the target compound likely improves water solubility and metabolic stability relative to the ethyl ester in compound 2 (), which may hydrolyze in vivo .

- Thioxo Group : The thioxo moiety at position 2 is conserved across analogs and may facilitate tautomerism or hydrogen bonding, critical for interactions with biological targets .

Biological Activity Trends: Derivatives with chlorophenyl or trifluoromethyl groups () exhibit pronounced antimicrobial activity, suggesting that electron-withdrawing substituents enhance target binding in microbial enzymes . The absence of reported activity for the target compound underscores the need for empirical testing, though its dimethylamino group may favor activity against eukaryotic targets (e.g., antiviral or anticancer) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for synthesizing this tetrahydropyrimidine carboxamide derivative, and how do reaction parameters influence yield?

- The compound is typically synthesized via multi-step condensation and cyclization reactions. Key steps include forming the pyrimidine core through cyclocondensation of thiourea derivatives with β-keto esters or aldehydes under acidic conditions (e.g., HCl or acetic acid). Solvent choice (e.g., ethanol, DMF) and temperature (60–100°C) critically impact reaction efficiency. For example, dimethylformamide (DMF) may enhance solubility of aromatic intermediates, while ethanol favors milder conditions to avoid decomposition . Post-synthesis purification via column chromatography or recrystallization is essential for isolating high-purity products (>95%) .

Q. Which analytical techniques are most reliable for characterizing structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable for confirming substituent positions and ring conformation. Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>98% is typical for biological assays). X-ray crystallography (where feasible) resolves stereochemical ambiguities, particularly for thioxo and tetrahydropyrimidine moieties .

Q. What structural features contribute to its potential bioactivity?

- The 2-thioxo group enhances hydrogen-bonding capacity with biological targets, while the 4-(dimethylamino)phenyl substituent may facilitate π-π stacking interactions in enzyme binding pockets. The 2,5-dimethoxyphenyl group introduces electron-donating effects, potentially modulating metabolic stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity and selectivity?

- Systematic modifications to substituents (e.g., replacing methoxy with halogen or bulkier groups) can probe steric and electronic effects. For example:

- Position 2 (thioxo) : Replace sulfur with oxygen to assess hydrogen-bonding impact.

- Position 4 (dimethylamino) : Substitute with morpholino or piperazinyl groups to alter solubility and charge distribution.

Biological assays (e.g., enzyme inhibition, cellular uptake) paired with computational docking (AutoDock, Schrödinger) validate hypotheses .

Q. What strategies address contradictions in reported biological activity data across similar pyrimidine derivatives?

- Discrepancies often arise from variations in assay conditions (e.g., solvent polarity affecting compound aggregation) or impurity profiles. For instance, residual DMSO in cell-based assays may artificially enhance permeability. Rigorous batch-to-batch purity verification (HPLC-MS) and standardized assay protocols (e.g., fixed DMSO concentration ≤0.1%) mitigate such issues .

Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be resolved?

- Regioselectivity in electrophilic substitution is influenced by directing groups. The 2-thioxo group acts as a meta-director, while the 4-(dimethylamino)phenyl group directs ortho/para. Employing protecting groups (e.g., Boc for amines) or transition metal catalysts (e.g., Pd for cross-coupling) can steer reactions toward desired positions .

Q. What methodologies are recommended for polymorph screening and stability analysis?

- Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) identify polymorphic forms. Accelerated stability studies (40°C/75% RH for 3 months) assess hygroscopicity and thermal degradation. Solvent-mediated crystallization (e.g., using acetonitrile vs. ethyl acetate) can selectively stabilize specific polymorphs .

Data Contradiction & Troubleshooting

Q. How should conflicting solubility data in polar vs. nonpolar solvents be interpreted?

- Apparent contradictions may stem from aggregation or protonation state changes. For example, the dimethylamino group (pKa ~8.5) becomes protonated in acidic aqueous buffers, enhancing solubility. Use pH-solubility profiling and dynamic light scattering (DLS) to distinguish true solubility from colloidal dispersion .

Q. Why do similar derivatives exhibit divergent cytotoxicity profiles in identical cell lines?

- Subtle structural differences (e.g., methoxy vs. ethoxy groups) alter metabolic pathways. Phase I metabolites (e.g., demethylated products) may exhibit off-target effects. Combine metabolomics (LC-MS/MS) with cytotoxicity assays to map bioactivation pathways .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.